[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2OS/c5-3(6)4-8-7-2(1-9)10-4/h3,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVBLXJTKZMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Advantages
The use of mild reaction conditions (room temperature to moderate cooling) preserves sensitive functional groups and reduces by-product formation.
Employing lithium aluminum hydride reduction is a well-established method for converting esters to alcohols, providing good yields and selectivity.
The stepwise approach allows for modular introduction of functional groups, facilitating structural modifications for derivative synthesis.
Challenges
Handling of diazotization reactions requires careful temperature control and management of gaseous by-products (e.g., HCl gas).
Difluoromethylation reagents can be sensitive and require controlled conditions to avoid decomposition or side reactions.
Purification steps may involve multiple solvent extractions and chromatographic separations, which can affect scalability.
Industrial Considerations
Continuous flow reactors have been employed in related thiadiazole syntheses to enhance control over reaction parameters, improve yields, and reduce environmental impact by using greener solvents and catalysts.
The choice of solvents and reagents is critical for minimizing hazardous waste and ensuring compliance with environmental regulations.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazole derivative with a reduced difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at the 5-Position of 1,3,4-Thiadiazole
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:
Table 1: Comparison of 5-Substituted 1,3,4-Thiadiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups enhance metabolic stability and membrane permeability compared to amino (-NH₂) or ethyl (-C₂H₅) substituents. However, -CF₃ derivatives exhibit higher electronegativity, which may reduce solubility .
- Nitroheteroaryl Groups : Compounds like 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole demonstrate potent anti-parasitic activity but face toxicity challenges due to nitro group reduction .
- Amino vs. Hydroxymethyl at 2-Position: The hydroxymethyl group in the target compound allows for versatile derivatization (e.g., mesylate formation for nucleophilic substitution), whereas amino groups are typically used for conjugation or hydrogen bonding .
Functional Group Modifications at the 2-Position
The hydroxymethyl group in this compound distinguishes it from analogs with alternative 2-position substituents:
Table 2: 2-Position Functional Group Comparisons
Key Observations :
- Hydroxymethyl Group : Enables facile modification (e.g., sulfonation in ), making it advantageous for prodrug strategies or linker attachment in bioconjugation .
- Thiol (-SH) Groups : Useful for forming disulfide bonds but require protection due to oxidation sensitivity .
- Aryl and Ester Groups : Improve target affinity but may complicate synthetic routes or metabolic clearance .
Biological Activity
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol is a novel compound characterized by its unique thiadiazole ring structure, which includes two nitrogen atoms and one sulfur atom. The presence of a difluoromethyl group at the 5-position and a hydroxymethyl group at the 2-position enhances its potential biological activity. This compound has garnered attention for its diverse applications in pharmaceuticals and agrochemicals due to its promising biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C4H4F2N2OS
- Molecular Weight : 166.15 g/mol
The compound's functional groups contribute to its reactivity and biological interactions. The hydroxymethyl group allows for various chemical reactions, while the thiadiazole ring can engage in electrophilic aromatic substitution reactions, making it versatile for further modifications.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Specifically, this compound has shown effectiveness in inhibiting the growth of several pathogens, making it a candidate for developing new antimicrobial agents.
The mechanism of action involves interaction with biological targets such as enzymes or receptors. Studies suggest that this compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Trifluoromethyl group instead of difluoromethyl | Known for potent herbicidal activity |
| 2-Methanesulfonyl-5-(difluoromethyl)-1,3,4-thiadiazole | Sulfonyl group at position 2 | Exhibits strong antimicrobial properties |
| 5-(Methylsulfanyl)-1,3,4-thiadiazole | Methylsulfanyl substituent | Demonstrates varied biological activities including antifungal |
The difluoromethyl and hydroxymethyl groups in this compound potentially enhance its solubility and bioavailability compared to other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives of thiadiazoles exhibit a wide spectrum of anticancer activities. In particular, compounds similar to this compound have been shown to reduce adenine and guanine ribonucleotide pools in leukemia L1210 cells .
- Antimicrobial Efficacy : In vitro tests have revealed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This positions it as a promising candidate for developing new antibiotics.
Q & A
Q. Basic
- NMR : Identifies the methanol (-OH) proton at δ 4.8–5.2 ppm and difluoromethyl (-CFH) splitting patterns.
- NMR : Confirms CF group presence (δ -110 to -120 ppm).
- IR : Detects O-H stretches (~3200–3500 cm) and thiadiazole ring vibrations (~1600 cm).
- X-ray crystallography : Resolves absolute configuration if single crystals are obtained .
How do computational methods assist in evaluating bioactivity?
Advanced
Molecular docking predicts interactions with biological targets (e.g., COX-2 for anti-inflammatory potential). For example, docking into enzyme active sites assesses binding affinity and hydrogen bonding patterns. MD simulations evaluate stability of ligand-receptor complexes, guiding in vitro assays .
What are the solubility properties in common solvents?
Basic
The compound is highly soluble in DMSO and DMF, moderately soluble in methanol/ethanol, and insoluble in hexane. Solubility tests via UV-Vis spectroscopy (λ ~270 nm) quantify solubility under varying temperatures .
How to address discrepancies in spectroscopic data?
Q. Advanced
- Impurity analysis : Use HPLC-MS to detect byproducts.
- Dynamic effects : Rotameric equilibria in NMR can cause split signals; variable-temperature NMR clarifies this.
- DFT calculations : Compare computed / NMR shifts with experimental data to validate assignments .
What intermediates are critical in synthesis?
Basic
Key intermediates include:
- 5-(Difluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde : Reduced to the methanol derivative using NaBH.
- Thiosemicarbazide derivatives : Cyclized with trifluoroacetic acid to form the thiadiazole ring .
How to mitigate side reactions during difluoromethylation?
Q. Advanced
- Protecting groups : Temporarily block reactive -OH groups with acetyl or trimethylsilyl.
- Fluorinating agents : Use Selectfluor® or DAST under anhydrous conditions.
- Kinetic control : Lower reaction temperatures (-20°C) minimize over-fluorination .
How is purity assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
